3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(20)17-6-2-12(3-7-17)15(22)18-8-4-13(5-9-18)19-14(21)10-24-16(19)23/h12-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSOOXRQIZCEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine derivatives. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Acylation: Introduction of the acetyl group via acylation reactions.
Formation of Oxazolidine-2,4-dione: This step involves the cyclization of intermediates to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of oxazolidines, which are known for their diverse biological activities. The presence of piperidine rings and carbonyl groups contributes to its unique chemical reactivity and biological profile. The molecular structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- CAS Number : 2034274-57-0
The structural complexity allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidinyl derivatives can inhibit the growth of various bacterial and fungal pathogens. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .
Antiviral Properties
Compounds similar to 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione have been evaluated for their activity against viruses, including HIV. Some derivatives have demonstrated potent inhibition of reverse transcriptase, a key enzyme in the viral replication process. This positions them as potential candidates for developing new antiviral therapies .
Inhibitors of Enzymatic Activity
The compound has also been investigated as an inhibitor of various enzymes, including α-glucosidase. In vitro studies have shown that certain derivatives can significantly reduce enzymatic activity, which is crucial for managing conditions like diabetes by delaying carbohydrate absorption .
Neuropharmacological Effects
Given the presence of piperidine moieties, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may offer insights into treatments for neurological disorders .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Piperidine Derivatives : Initial steps often include the preparation of substituted piperidines through nucleophilic substitution reactions.
- Oxazolidine Ring Formation : The oxazolidine ring can be constructed via cyclization reactions involving carbonyl precursors.
- Functionalization : Further modifications may be performed to introduce specific substituents that enhance biological activity or solubility.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Piperidine derivatives | Formation of initial piperidine structure |
| 2 | Cyclization | Carbonyl precursors | Creation of oxazolidine ring |
| 3 | Functionalization | Various reagents | Enhanced biological activity |
Case Study 1: Antimicrobial Evaluation
A series of synthesized piperidine derivatives were evaluated against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated that some derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Case Study 2: Antiviral Activity Against HIV
In a study focused on HIV replication, compounds derived from piperidine structures showed promising results with EC50 values in the nanomolar range against wild-type HIV-1 strains. This highlights their potential utility in developing new antiretroviral therapies .
Mechanism of Action
The mechanism of action of 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione:
Table 1: Structural and Functional Comparison
¹ Molecular formula inferred from structural analogs and substituent analysis.
Key Findings from Comparative Analysis
Core Scaffold Influence :
- The 1,3-oxazolidine-2,4-dione core is conserved across all compounds, suggesting shared mechanisms such as enzyme inhibition (e.g., vinclozolin inhibits fungal spore formation via oxidative interactions) .
- Substitutions on the piperidine or phenyl rings critically determine target specificity. For example:
- Vinclozolin : The 3,5-dichlorophenyl group enhances fungicidal activity through hydrophobic interactions with fungal enzymes .
Substituent Diversity and Bioactivity: Polar vs. Nonpolar Groups: The acetylpiperidine-carbonyl group in the target compound introduces hydrogen-bonding capacity, contrasting with the nonpolar dichlorophenyl (vinclozolin) or thiophenyl (BI96718) groups. This difference may influence solubility and binding to hydrophilic targets (e.g., enzymes or receptors) . Agrochemical vs. Medicinal Applications:
- Vinclozolin and famphur are agrochemicals, leveraging aryl/heteroaryl substituents for pesticidal activity .
- Piperidine-acetylated derivatives (e.g., BK12533, BI96718) are research chemicals, suggesting exploratory use in drug discovery for conditions like CNS disorders or metabolic diseases .
Synthetic Accessibility :
- Piperidine-acylated derivatives are synthesized via coupling reactions (e.g., CDI-mediated acylation of piperidine intermediates), a method shared with compounds like BK12533 and BI96718 .
Biological Activity
The compound 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a derivative of oxazolidine and piperidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 337.37 g/mol. The structure features a complex arrangement that includes piperidine and oxazolidine moieties, which are known for their diverse pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 2034274-57-0 |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxazolidine diones, utilizing various coupling agents and conditions to facilitate the formation of the desired product. The synthetic pathways may vary depending on the specific substituents on the piperidine ring.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine and piperidine exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
A study highlighted that certain piperidine derivatives demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range against Gram-positive bacteria . The mechanism is believed to involve interference with bacterial protein synthesis.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of oxazolidine derivatives. A related compound was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may share similar mechanisms .
Neuroprotective Effects
Preliminary studies suggest that compounds containing piperidine structures may exhibit neuroprotective effects. They have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of experiments conducted on various piperidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to penetrate bacterial membranes effectively.
-
Anticancer Research :
- In vitro studies on cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity.
-
Neuroprotection :
- In a model of oxidative stress-induced neuronal injury, treatment with related piperidine derivatives resulted in decreased levels of reactive oxygen species (ROS), highlighting their potential as neuroprotective agents.
Q & A
Q. What synthetic strategies are recommended for preparing 3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:
- Acetylation: React piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine to introduce the acetyl group .
- Coupling Reactions: Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the acetylated piperidine with oxazolidine-2,4-dione precursors. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 210–254 nm) confirms purity .
- Spectroscopy:
- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., acetyl CH₃ at ~2.1 ppm, oxazolidine carbonyl at ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺ ≈ 379.18) validates molecular weight .
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine-oxazolidine junction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Methodological Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to minimize hydrolysis of active esters .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate coupling steps .
- Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at the kinetic endpoint .
Q. What computational approaches predict the compound’s biological targets and binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors). Focus on the oxazolidine ring’s hydrogen-bonding potential .
- QSAR Modeling: Train models on analogs (e.g., oxadiazole-containing piperidines) to correlate substituent effects with activity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
Methodological Answer:
- Comparative Structural Analysis: Overlay crystal structures of analogs (e.g., 1-acetylpiperidine derivatives) to identify critical substituents affecting activity .
- In Vitro Assay Standardization: Re-evaluate conflicting data using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, FLIPR for calcium flux assays) .
- Meta-Analysis: Apply Bayesian statistics to aggregate data from heterogeneous studies, weighting results by assay robustness (e.g., pIC₅₀ ± SEM) .
Experimental Design & Safety
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize spills with activated carbon or vermiculite; avoid aqueous rinses due to potential solubility issues .
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
